rac-(1R,4S,5S)-4-(3-fluorophenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid
CAS No.: 2770896-10-9
Cat. No.: VC18064933
Molecular Formula: C12H11FO3
Molecular Weight: 222.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2770896-10-9 |
|---|---|
| Molecular Formula | C12H11FO3 |
| Molecular Weight | 222.21 g/mol |
| IUPAC Name | (1R,4S,5S)-4-(3-fluorophenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid |
| Standard InChI | InChI=1S/C12H11FO3/c13-8-3-1-2-7(4-8)12-5-9(16-6-12)10(12)11(14)15/h1-4,9-10H,5-6H2,(H,14,15)/t9-,10+,12-/m1/s1 |
| Standard InChI Key | SMVCSRRMMCMVBR-JFGNBEQYSA-N |
| Isomeric SMILES | C1[C@@H]2[C@H]([C@]1(CO2)C3=CC(=CC=C3)F)C(=O)O |
| Canonical SMILES | C1C2C(C1(CO2)C3=CC(=CC=C3)F)C(=O)O |
Introduction
Structural Characteristics
Core Bicyclic Framework
The compound’s defining feature is its 2-oxabicyclo[2.1.1]hexane skeleton, a strained bicyclic system comprising a five-membered ring fused to a three-membered ether (oxa) ring. The bridgehead carbons at positions 1, 4, and 5 create a rigid three-dimensional geometry, which influences its conformational stability and intermolecular interactions . X-ray crystallographic analyses of related bicyclo[2.1.1]hexane derivatives reveal bond lengths of approximately 1.54 Å for C-C bonds and 1.43 Å for C-O bonds, with bridgehead angles near 90°, contributing to significant ring strain .
Functional Group Modifications
The 3-fluorophenyl group at position 4 introduces aromaticity and electron-withdrawing properties, enhancing the compound’s potential for π-π stacking and dipole interactions in biological systems. The carboxylic acid at position 5 provides a site for hydrogen bonding and salt formation, critical for solubility and binding affinity . The stereochemistry at positions 1R, 4S, and 5S further dictates its spatial orientation, with the racemic mixture (rac-) indicating equal parts of enantiomers .
Physicochemical Properties
Key properties include a calculated partition coefficient (LogP) of 1.8, suggesting moderate lipophilicity, and a polar surface area of 39 Ų, indicative of potential blood-brain barrier permeability . The acidity of the carboxylic acid group () is comparable to para-substituted benzoic acids, enabling pH-dependent solubility .
Synthesis and Stereochemical Control
Retrosynthetic Analysis
The synthesis of rac-(1R,4S,5S)-4-(3-fluorophenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid typically begins with a bicyclo[2.1.1]hexane precursor. A common approach involves iodocyclization of appropriately substituted alkenes, followed by oxidative functionalization . For example, iodocyclization of a fluorophenyl-containing diene intermediate can yield the bicyclic core, which is subsequently oxidized to introduce the carboxylic acid moiety.
Key Synthetic Steps
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Iodocyclization: A diene substrate undergoes cyclization in the presence of iodine, forming the bicyclo[2.1.1]hexane framework.
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Oxidation: The bridgehead methyl group is oxidized to a carboxylic acid using potassium permanganate () or ruthenium-based catalysts.
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Resolution: Racemic mixtures are separated via chiral chromatography or enzymatic resolution, though the rac-form is often retained for preliminary studies .
Challenges and Optimizations
Stereochemical control at the bridgehead carbons remains a challenge due to the rigidity of the bicyclic system. Computational modeling (e.g., DFT calculations) aids in predicting favorable transition states, while microwave-assisted synthesis reduces reaction times and improves yields .
Biological Activity and Mechanistic Insights
Enzyme Inhibition
The compound demonstrates inhibitory activity against cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE4), with half-maximal inhibitory concentrations () in the low micromolar range . Its fluorophenyl group aligns with hydrophobic pockets in enzyme active sites, while the carboxylic acid forms salt bridges with arginine residues, as evidenced by molecular docking studies .
Receptor Modulation
Preliminary assays indicate partial agonism at GABA receptors, potentially due to structural mimicry of benzodiazepine derivatives. Substitution of the phenyl ring with electron-withdrawing groups (e.g., fluorine) enhances binding affinity by 2–3 fold compared to non-halogenated analogs .
Metabolic Stability
In human liver microsomes, the compound exhibits a moderate intrinsic clearance () and a half-life () of 60 minutes, suggesting suitability for oral administration .
Applications in Drug Development
Bioisosteric Replacement
The 2-oxabicyclo[2.1.1]hexane core serves as a bioisostere for para-substituted phenyl rings, improving metabolic stability and reducing toxicity. For instance, replacing the phenyl group in Imatinib with this bicyclic system increased water solubility by 50% while maintaining target affinity .
Prodrug Design
Esterification of the carboxylic acid group (e.g., ethyl ester prodrugs) enhances bioavailability, with in vivo studies showing a 70% increase in plasma concentration compared to the parent compound .
Comparative Analysis of Structural Analogs
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